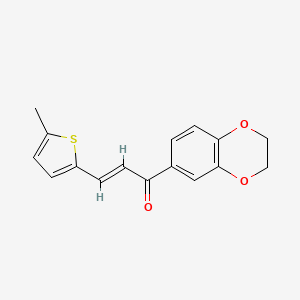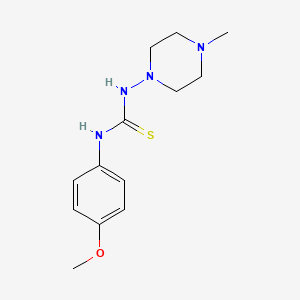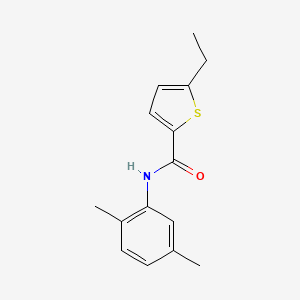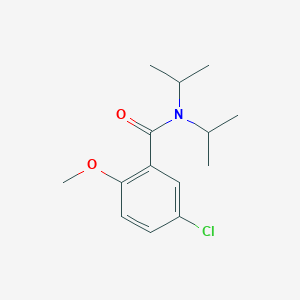![molecular formula C10H17N5OS B5814111 N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5814111.png)
N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for cell growth and proliferation. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide binds to a specific pocket in the active site of Pol I, blocking the initiation of transcription. This leads to nucleolar stress, which activates the p53 pathway. The activation of p53 leads to cell cycle arrest and apoptosis in cancer cells. This compound has been shown to have minimal effects on Pol II and Pol III transcription, which are responsible for the transcription of messenger RNA and transfer RNA, respectively.
Biochemical and Physiological Effects:
This compound has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. This results in cell cycle arrest and apoptosis. This compound has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth. In addition, this compound has been shown to enhance the efficacy of other chemotherapy agents, such as gemcitabine and cisplatin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is its selectivity for Pol I transcription. This allows for the specific targeting of cancer cells, while sparing normal cells. This compound has also shown efficacy in a wide range of cancer types, making it a promising agent for the treatment of cancer. One limitation of this compound is its potential toxicity to normal cells at high doses. In addition, the mechanism of action of this compound is not fully understood, which may limit its clinical development.
Direcciones Futuras
There are several future directions for the development of N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide. One direction is the combination of this compound with other chemotherapy agents to enhance its efficacy. Another direction is the development of biomarkers to predict response to this compound. In addition, the identification of resistance mechanisms to this compound may lead to the development of new agents to overcome resistance. Finally, the optimization of dosing and scheduling of this compound may improve its therapeutic index.
Métodos De Síntesis
N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide can be synthesized by reacting N-cyclohexyl-2-chloroacetamide with sodium azide and potassium thiocyanate in the presence of copper(I) iodide. The reaction proceeds through an azide-alkyne cycloaddition reaction to form the tetrazole ring. The resulting compound is then purified by column chromatography.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied in preclinical models of cancer. It has been shown to selectively inhibit Pol I transcription, leading to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has shown efficacy in a wide range of cancer types, including breast, ovarian, pancreatic, and hematological malignancies.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5OS/c1-15-10(12-13-14-15)17-7-9(16)11-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNNXRDUMVRCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814035.png)


![ethyl 3-[(dichloroacetyl)amino]benzoate](/img/structure/B5814042.png)





![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5814105.png)

![3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5814135.png)
